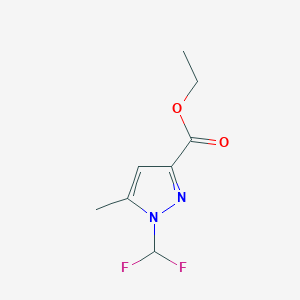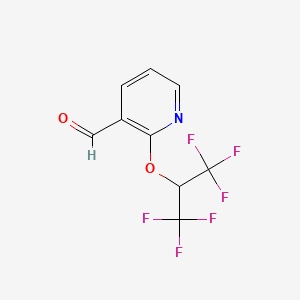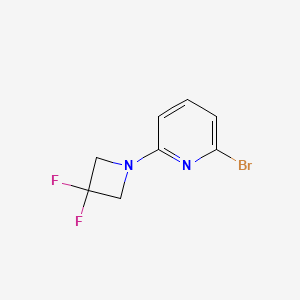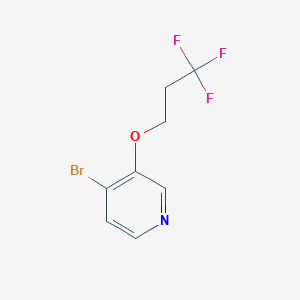
Ethyl 1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylate
Übersicht
Beschreibung
Ethyl 1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C8H10F2N2O2 . It is a unique chemical that has been used in various research studies .
Physical And Chemical Properties Analysis
Ethyl 1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylate is a solid compound . It has a molecular weight of 204.17 g/mol . The compound has a SMILES string of CCOC(C1=NN(C(C(F)F)=C1)C)=O and an InChI of 1S/C8H10F2N2O2/c1-3-14-8(13)5-4-6(7(9)10)12(2)11-5/h4,7H,3H2,1-2H3 .Wissenschaftliche Forschungsanwendungen
Late-Stage Difluoromethylation
Application: This compound is utilized in late-stage difluoromethylation, a process crucial for introducing difluoromethyl groups into complex molecules .
Synthesis of Fungicidal Agents
Application: It serves as a precursor in the synthesis of fungicidally active succinate dehydrogenase inhibitors .
Fluorine-18 Radiolabelling
Application: Potential use in the radiolabelling of biomolecules with fluorine-18 for positron emission tomography (PET) imaging .
Wirkmechanismus
Target of Action
Ethyl 1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylate is a chemical compound used commercially as an intermediate to several fungicides . The primary target of this compound is the enzyme succinate dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle, also known as the Krebs cycle, which is central to cellular respiration and energy production.
Mode of Action
The compound acts by inhibiting the activity of succinate dehydrogenase This inhibition disrupts the normal functioning of the citric acid cycle, thereby affecting the energy production in the cells
Biochemical Pathways
The inhibition of succinate dehydrogenase affects the citric acid cycle, a crucial biochemical pathway in cells. This cycle is responsible for the conversion of carbohydrates, fats, and proteins into carbon dioxide and water, releasing energy in the process. Disruption of this cycle can lead to a decrease in energy production and can have downstream effects on various cellular processes .
Result of Action
The inhibition of succinate dehydrogenase by Ethyl 1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylate can lead to a decrease in energy production in cells. This can affect various cellular processes and can lead to cell death, making the compound effective as a fungicide .
Action Environment
The action, efficacy, and stability of Ethyl 1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylate can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other chemicals can affect the compound’s stability and activity. Additionally, the compound’s environmental impact is a significant consideration. A green and cost-competitive route for the production of this compound has been developed, displaying significantly lower environmental impact .
Eigenschaften
IUPAC Name |
ethyl 1-(difluoromethyl)-5-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O2/c1-3-14-7(13)6-4-5(2)12(11-6)8(9)10/h4,8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POQNVDGRDZJBHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















